

Comprehensive Technical Guide to Ethyl 2-ethoxy-4-nitrobenzoate

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Compound of Interest

Compound Name: ethyl 2-ethoxy-4-nitrobenzoate

CAS No.: 910572-96-2

Cat. No.: B1374965

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Nomenclature, Synthesis, and Pharmaceutical Utility

Abstract

Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly in the development of viral polymerase inhibitors and phosphodiesterase type 5 (PDE5) inhibitor analogs.[1][2] This guide provides a definitive reference for researchers, detailing the compound's chemical identity, validated synthetic protocols, and its role in modern drug discovery.

Part 1: Chemical Identity & Nomenclature

Precise identification is the first step in reproducible research. The following table consolidates the requisite identifiers for "**Ethyl 2-ethoxy-4-nitrobenzoate**" to prevent confusion with its regioisomers (e.g., Ethyl 4-nitrobenzoate).

Table 1: Chemical Identifiers and Synonyms

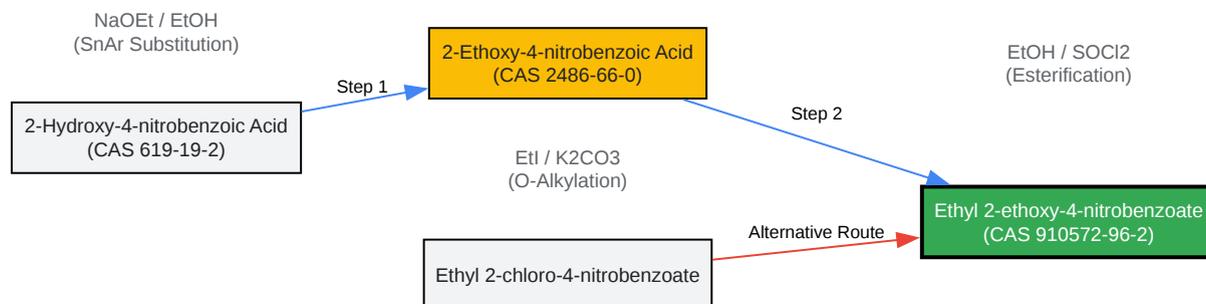
Identifier Type	Value
Common Name	Ethyl 2-ethoxy-4-nitrobenzoate
Systematic Name (IUPAC)	Ethyl 2-ethoxy-4-nitrobenzene-1-carboxylate
CAS Number (Ester)	910572-96-2
CAS Number (Parent Acid)	2486-66-0 (2-Ethoxy-4-nitrobenzoic acid)
Molecular Formula	C ₁₁ H ₁₃ NO ₅
Molecular Weight	239.22 g/mol
SMILES	<chem>CCOC(=O)C1=C(C=C(C=C1)[O-])OCC</chem>
InChI Key	CPNMAYYYSWTIV-UHFFFAOYSA-N (Analogous base structure)
Key Synonyms	Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester; 4-Nitro-2-ethoxybenzoic acid ethyl ester; Ethyl 4-nitro-2-ethoxybenzoate

Part 2: Synthetic Pathways & Protocols

The synthesis of **Ethyl 2-ethoxy-4-nitrobenzoate** generally proceeds via two primary methodologies: Classical Esterification (starting from the carboxylic acid) or Nucleophilic Aromatic Substitution (S_NAr) (exploiting the activating nature of the nitro group).

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the two validated pathways to the target ester.



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Caption: Figure 1. Dual synthetic pathways: Route A (Blue) via O-alkylation and esterification; Route B (Red) via Nucleophilic Aromatic Substitution.

Protocol A: Stepwise Synthesis from 2-Hydroxy-4-nitrobenzoic Acid

This route is preferred for gram-scale synthesis due to the high availability of the starting phenol.

Step 1: O-Alkylation

- Reagents: Dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF (dimethylformamide).
- Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.
- Alkylation: Dropwise add Ethyl Iodide (EtI, 2.2 eq).
- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (mobile phase 1:1 EtOAc/Hexane).
- Workup: Quench with water. The intermediate (**Ethyl 2-ethoxy-4-nitrobenzoate**) may form directly if conditions allow esterification, but typically saponification (NaOH) followed by re-acidification yields the pure 2-ethoxy-4-nitrobenzoic acid intermediate if strict stepwise control is desired. Note: For direct ester synthesis, using excess EtI often yields the ethyl ester directly in one pot.

Step 2: Acid Chloride Esterification (If starting from Acid)

- Activation: Suspend 2-ethoxy-4-nitrobenzoic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (SOCl_2 , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
- Concentration: Evaporate excess SOCl_2 under reduced pressure to obtain the acid chloride.
- Esterification: Redissolve the residue in dry DCM. Add absolute Ethanol (3.0 eq) and Pyridine (1.1 eq) at 0°C .
- Isolation: Wash organic layer with 1M HCl, then saturated NaHCO_3 . Dry over MgSO_4 and concentrate.

Protocol B: Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

This route is more convergent but requires the 2-chloro precursor.

- Setup: Charge a flask with Ethyl 2-chloro-4-nitrobenzoate (1.0 eq) in absolute Ethanol.
- Nucleophile: Slowly add Sodium Ethoxide (NaOEt , 1.1 eq) solution at 0°C . Critical: Temperature control is vital to prevent attack on the ester carbonyl.
- Reaction: Stir at 0°C to RT for 2 hours. The nitro group at position 4 activates the chlorine at position 2 for displacement.
- Workup: Neutralize with dilute acetic acid, concentrate ethanol, and extract into Ethyl Acetate.

Part 3: Analytical Characterization

To validate the synthesis of **Ethyl 2-ethoxy-4-nitrobenzoate**, the following spectroscopic signatures must be confirmed.

Table 2: Expected ^1H NMR Data (CDCl_3 , 400 MHz)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment
Aromatic H-3	~7.7–7.8	Doublet (d)	1H	Ortho to Nitro/Ethoxy (Shielded by Ethoxy)
Aromatic H-5	~7.8–7.9	Doublet of Doublets (dd)	1H	Meta to Ester, Ortho to Nitro
Aromatic H-6	~7.9–8.0	Doublet (d)	1H	Ortho to Ester
-OCH ₂ CH ₃ (Ether)	~4.2	Quartet (q)	2H	Ethoxy Methylene
-COOCH ₂ CH ₃	~4.4	Quartet (q)	2H	Ester Methylene
-CH ₃ (x2)	~1.4–1.5	Triplet (t)	6H (Overlapping)	Methyl groups

Note: The ethoxy group at position 2 exerts a strong electron-donating effect, distinguishing the chemical shifts from the 2-chloro or 2-hydroxy precursors.

Part 4: Pharmaceutical Utility

Ethyl 2-ethoxy-4-nitrobenzoate is not merely a catalog chemical; it is a "Hot Building Block" in medicinal chemistry, specifically for scaffolds requiring a 1,2,4-trisubstituted benzene ring.

Viral Polymerase Inhibitors (HCV)

Research cited in patent literature (WO2005080388) highlights the reduction of the nitro group to an amine (Ethyl 4-amino-2-ethoxybenzoate), which is subsequently coupled to form non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 2-ethoxy group provides steric bulk and lipophilicity essential for binding within the enzyme's allosteric pocket.

PDE5 Inhibitor Analogs

While Sildenafil (Viagra) utilizes a 2-ethoxy-5-sulfonyl scaffold, the 2-ethoxy-4-nitro moiety allows for the exploration of "regio-isomeric" space. By reducing the nitro group to an amine, researchers can introduce sulfonamide or amide linkages at the 4-position, creating novel PDE5 or PDE6 inhibitors with altered selectivity profiles.

Part 5: Safety & Handling

- Nitro Compounds: Like many nitro-aromatics, this compound may be potentially explosive if heated under confinement or subjected to shock. Avoid distillation to dryness.
- Skin Sensitization: Acrylates and benzoates are known sensitizers. Use nitrile gloves and work within a fume hood.
- Storage: Store in a cool, dry place (2–8°C recommended) to prevent hydrolysis of the ester.

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